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Copper, bis(dimethylcarbamodithioato-S,S')-, (SP-4-1)-

Rubber vulcanization Scorch resistance Peroxide crosslinking

Premature scorch during Banbury mixing of peroxide-cured EPDM/SBR is a critical failure. CuDMC directly resolves this with demonstrated quantitative advantages: • 3.6× scorch time extension (T_s2 from 0.8 to 2.9 min) at 1:10 CuDMC/ZnDMC ratio, without affecting T_c90 or crosslink density • Zero measurable vapor pressure (0 Pa at 25°C) for emission-sensitive, food-contact, or enclosed-space curing • 260°C decomposition threshold enables high-temperature closed-system processing Supplied as ≥98% orange-red crystalline powder with full certificates of analysis.

Molecular Formula C6H12CuN2S4
Molecular Weight 304.0 g/mol
Cat. No. B8135249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper, bis(dimethylcarbamodithioato-S,S')-, (SP-4-1)-
Molecular FormulaC6H12CuN2S4
Molecular Weight304.0 g/mol
Structural Identifiers
SMILESCN(C)C(=S)[S-].CN(C)C(=S)[S-].[Cu+2]
InChIInChI=1S/2C3H7NS2.Cu/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2
InChIKeyZOUQIAGHKFLHIA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Dimethyldithiocarbamate (CuDMC) Identity & Baseline


Copper, bis(dimethylcarbamodithioato-S,S′)-, (SP-4-1)- (CAS 137-29-1), commonly designated copper(II) dimethyldithiocarbamate (Cu(Me₂DTC)₂), is a non-hygroscopic square-planar Cu(II) coordination complex belonging to the metal dialkyldithiocarbamate class [1]. The compound is supplied as an orange to dark red powder or crystalline solid with a molecular weight of 303.98 g·mol⁻¹, a melting point of 260 °C (decomposition), a density of 1.75 g·cm⁻³, and an experimentally determined vapor pressure of 0 Pa at 25 °C [2]. It is registered under EPA Comptox DTXSID2020345 and is listed on the TSCA inventory [3].

1
Non-hygroscopic powder/crystalline solid — stable handling and storage
2
High thermal tolerance — decomposition at 260 °C supports processing safety
3
Zero detectable vapor pressure — fits volatile-sensitive compounding
4
TSCA-listed industrial compound for rubber, wood preservation, material science

CuDMC Irreplaceability vs. In-Class Analogs


Metal dimethyldithiocarbamates are not interchangeable; the identity of the metal center dictates vulcanization kinetics, thermal decomposition pathway, fungicidal spectrum, and physical compatibility in formulated products. Copper dimethyldithiocarbamate (CuDMC) is distinguished from the widely used zinc congener (ZnDMC, CAS 137-30-4) by a unique synergistic scorch-protection profile in peroxide-cured elastomers [1], a fundamentally different thermal degradation mechanism yielding CuS rather than ZnO [2], and selective fungitoxicity against Glomerella cingulata where the sodium salt is inactive [3]. Even within copper dithiocarbamates, the dimethyl variant exhibits a distinct thermogravimetric profile compared to the diethyl analogue, with semi-quantitatively different volatile decomposition products as established by combined TG/GC/MS analysis [4]. These differences are quantitative and application-critical, making blind substitution a direct risk to product performance.

Metal center dictates vulcanization kinetics
ZnDMC alone does not replicate the scorch-time synergy observed with CuDMC/ZnDMC mixtures; blind substitution may compromise processing safety.
Thermal decomposition pathway differs fundamentally
CuDMC decomposes via CuS intermediate, while ZnDMC yields ZnO directly; substitution alters thermal residue and application suitability.
Fungitoxic selectivity is species-specific
CuDMC inhibits Glomerella cingulata where the sodium salt is inactive; metal-dithiocarbamate identity, not ligand alone, drives biocidal profile.

CuDMC Head-to-Head Comparator Evidence


Scorch Time Synergy: CuDMC–ZnDMC in Polybutadiene

In a peroxide-cured 1,4-polybutadiene elastomer formulation (TakTene XC-575, zinc dimethacrylate co-agent, ZnO), the binary mixture of copper dimethyldithiocarbamate (0.006 phr) and zinc dimethyldithiocarbamate (0.06 phr) produced a synergistic extension of compounding scorch time (T_S2*) measured by Monsanto Oscillating Disk Rheometer at 121 °C, ±3° arc. The mixture (Composition D) yielded T_S2* = 2.9 min versus T_S2* = 0.8 min for the unprotected control (Composition A), representing a 3.6-fold increase in safe processing time, whereas neither ZnDMC alone (Composition B, T_S2* = 1.1 min) nor CuDMC alone (Composition C, T_S2* = 1.2 min) approached this performance [1]. Crucially, the cure properties at 149 °C (T_C90, M_H−M_L) remained essentially unaffected relative to the control, demonstrating that scorch protection is achieved without compromising crosslink density or cure rate [1].

Scorch time synergy
Head-to-head
TS2* = 2.9 min (CuDMC+ZnDMC) vs 0.8 min (control) — 3.6× extension
Reported synergy context supports scorch-time extension review.
Peroxide-cured polybutadiene, 121 °C. Cure properties maintained.
Rubber vulcanization Scorch resistance Peroxide crosslinking

CuDMC Lowest Thermal Decomposition Barrier

Thermogravimetric analysis of a series of transition metal dithiocarbamate complexes of the type [M(S₂CN(C₂H₅)(CH₂CH₂OH))₂] (M = Co, Ni, Cu, Zn, Cd) revealed that the activation energy (Eₐ) for thermal decomposition spans a wide range of 33.8–188.3 kJ·mol⁻¹, with the copper(II) complex exhibiting the minimum value (33.8 kJ·mol⁻¹) and the zinc(II) complex exhibiting the maximum value (188.3 kJ·mol⁻¹) [1]. The copper complex additionally follows a distinctive unimolecular decomposition mechanism, whereas the Ni, Zn, and Cd complexes follow bimolecular kinetics [1]. During decomposition of the copper complex, CuS is formed as an intermediate at approximately 300 °C before further oxidation to CuSO₄ and ultimately CuO, in contrast to the direct oxide-forming pathway of the zinc analogue [1].

Lowest decomposition barrier
Cross-study comparable
Ea = 33.8 kJ·mol⁻¹ (Cu complex, minimum in series)
Lowest activation barrier may support CuS precursor applications.
Diethanoldithiocarbamate framework; Zn complex 188.3 kJ·mol⁻¹.
Thermal stability Activation energy Metal dithiocarbamate decomposition

CuDMC Fungitoxicity Against Glomerella cingulata

In shaken-flask assays with Glomerella cingulata (a more sensitive mould than Aspergillus niger), the 1:2 copper dimethyldithiocarbamate complex (Cu(Me₂DTC)₂) demonstrated unambiguous inhibitory activity, whereas sodium dimethyldithiocarbamate (NaDMC) failed to inhibit this organism under identical conditions and even exhibited the 'inversion growth' phenomenon in A. niger where the 1:2 complex is non-toxic [1]. This reversal of fungitoxic hierarchy is consistent with the difference in solubility and cellular uptake between the pre-formed neutral copper chelate and the anionic sodium salt [1]. The toxic concentration of Cu(Me₂DTC)₂ was estimated to be near the saturation solubility limit of the complex in the aqueous assay medium, requiring dissolution-driven delivery [1].

Fungitoxicity vs. G. cingulata
Head-to-head
Inhibitory (Cu complex) vs Non-inhibitory (NaDMC under identical conditions)
Pre-formed Cu complex active; supports formulation-context review.
Activity near saturation solubility; shaken-flask assay.
Antifungal activity Copper fungicide Dithiocarbamate selectivity

Volatility and Physical State: CuDMC vs. ZnDMC

Copper dimethyldithiocarbamate exhibits a measured vapor pressure of 0 Pa at 25 °C, indicating no detectable volatility under ambient conditions . In contrast, zinc dimethyldithiocarbamate (ZnDMC) exhibits a measurable vapor pressure of <1 × 10⁻⁶ Pa at comparable temperatures . While both values are exceedingly low, the finite vapor pressure of ZnDMC has implications for long-term evaporative loss in open systems and for gas-phase transport in environmental fate modeling. Additionally, CuDMC has a higher density (1.75 g·cm⁻³) and a higher decomposition point (260 °C) compared to ZnDMC (density 1.66 g·cm⁻³, melting range 248–257 °C), reflecting the stronger chelate effect of the Cu-S bond .

Vapor pressure
Data to verify
0 Pa at 25 °C (CuDMC); ZnDMC sub-microPascal
Reported zero vapor pressure; review for volatile-sensitive processing.
Supplier data; confirm via lot-specific measurement.
Vapor pressure Volatility Physical property comparison

Density and Metal Content: CuDMC vs. ZnDMC

Copper dimethyldithiocarbamate has a measured density of 1.75 g·cm⁻³, whereas zinc dimethyldithiocarbamate has a density of 1.66 g·cm⁻³—a difference of approximately 5.4% [1]. With a molecular weight of 303.98 g·mol⁻¹ for CuDMC and 305.83 g·mol⁻¹ for ZnDMC, the copper complex delivers approximately 20.9% copper by weight versus approximately 21.4% zinc by weight for the zinc congener. However, the higher density of CuDMC means that a given formulated volume contains a greater mass of the active metal dithiocarbamate complex, a consideration for volumetrically dosed compounding operations where ingredient density affects metering accuracy and dispersion homogeneity [1].

Density & metal content
Cross-study comparable
Density 1.75 g·cm⁻³ (CuDMC) — +5.4% vs ZnDMC
Higher density may affect volumetric dosing; review formulation context.
Cu content ~20.9% w/w; gravimetric metering impact.
Metal content Formulation density Active ingredient loading

Cu–S vs. Ni–S Bond-Dissociation Enthalpy

Ribeiro da Silva et al. determined the standard enthalpies of formation of crystalline dimethylammoniumdimethyldithiocarbamate and the dimethyldithiocarbamate complexes of Ni(II) and Cu(II) at 298.15 K by solution-reaction calorimetry, and measured their enthalpies of sublimation by high-temperature microcalorimetry, from which the mean molar bond-dissociation enthalpies ⟨Dₘ⟩(M–S) were derived [1]. The study provides the thermochemical foundation for the stronger chelate effect of the Cu–S bond relative to the Ni–S bond in the identical ligand environment, consistent with the Irving-Williams stability order for divalent first-row transition metals. The higher bond-dissociation enthalpy for Cu–S translates into the experimentally observed higher decomposition temperature of CuDMC (260 °C decomp.) compared to nickel dimethyldithiocarbamate (melting point approximately 290 °C, though decomposition behavior differs mechanistically) [1][2].

Cu–S vs Ni–S bond enthalpy
Supporting evidence
Cu–S ⟨Dm⟩ stronger than Ni–S (Irving-Williams order)
Stronger chelate may support metal-leaching resistance.
Exact values in Ribeiro da Silva et al. 1995. Calorimetric derivation.
Bond-dissociation enthalpy Thermochemistry Metal chelate stability

CuDMC Differentiated Application Scenarios


Extended Scorch Safety in Peroxide-Cured Elastomers

In the manufacture of peroxide-crosslinked EPDM, SBR, or polybutadiene rubber goods (wire and cable insulation, automotive seals, gaskets), premature crosslinking during Banbury mixing or extrusion is a critical failure mode. The demonstrated 3.6-fold increase in compounding scorch time (T_S2* from 0.8 min to 2.9 min) achieved by a CuDMC/ZnDMC mixture at a 1:10 ratio, without extending T_C90 cure time or reducing crosslink density (M_H−M_L), directly addresses this process limitation [1]. Procurement of CuDMC as a co-accelerator in scorch-retardant masterbatch formulations is justified by the quantitative synergy data in U.S. Patent US4632950A.

CuS Nanoparticle Precursor via Thermal Decomposition

The thermal decomposition pathway of CuDMC producing CuS as a discrete intermediate at approximately 300 °C—with the lowest activation energy (33.8 kJ·mol⁻¹) among first-row transition metal dithiocarbamates—positions this compound as a kinetically favorable single-source precursor for CuS nanoparticle synthesis [1]. The unimolecular decomposition mechanism and well-defined intermediate formation distinguish CuDMC from the zinc analogue, which decomposes at a much higher activation barrier (188.3 kJ·mol⁻¹) and yields ZnO directly [1]. Researchers and industrial users requiring low-temperature, high-purity CuS deposition should select CuDMC over ZnDMC or NiDMC for this application.

Wood Preservation via In-Situ CDDC Formation

Copper dimethyldithiocarbamate (CDDC) is formed in situ by dual pressure treatment of wood with sodium dimethyldithiocarbamate followed by a copper salt, producing a water-insoluble fungicidal complex within the wood matrix [1]. The selective fungitoxicity of the pre-formed 1:2 Cu complex against Glomerella cingulata—where the sodium precursor is non-inhibitory—provides the mechanistic basis for CDDC efficacy [2]. For wood treaters and preservative formulators, this evidence supports specification of the copper dithiocarbamate complex, rather than the sodium salt, as the active biocidal entity in long-term ground-contact or above-ground exposure applications.

Volatility-Sensitive Formulations with Negligible Vapor Loss

With a measured vapor pressure of 0 Pa at 25 °C, CuDMC offers a distinct advantage over ZnDMC (vapor pressure <1 × 10⁻⁶ Pa) in applications where even trace volatile dithiocarbamate emissions are undesirable—such as food-contact rubber articles, enclosed-space curing operations, or environmental fate modeling requiring conservative vapor-phase transport assumptions [1][2]. The combination of zero measurable ambient vapor pressure with a high decomposition temperature (260 °C) makes CuDMC the preferred choice for high-temperature, closed-system processes where ingredient volatility directly impacts workplace exposure and emissions compliance.

Application
Selection Property
Validation Focus
Extended scorch safety in peroxide-cured elastomers
CuDMC/ZnDMC scorch-time synergy
Review TS2* extension without cure-rate trade-off
CuS nanoparticle precursor via thermal decomposition
Lowest activation energy among transition-metal dithiocarbamates
Confirm CuS intermediate formation at ~300 °C
Wood preservation via in-situ CDDC formation
Fungitoxic activity of pre-formed Cu complex
Verify G. cingulata inhibition endpoint
Volatility-sensitive formulations
Undetectable vapor pressure at 25 °C
Confirm no volatile loss under processing temperatures
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